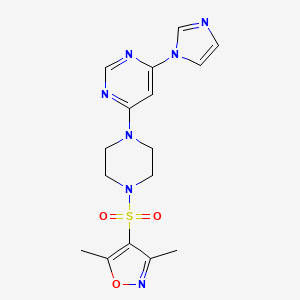

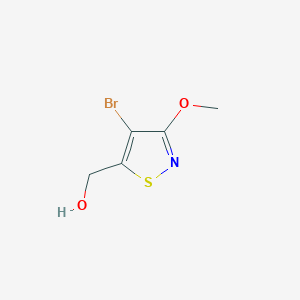

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 1955499-62-3 . It has a molecular weight of 224.08 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

Thiazoles, the class of compounds to which “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” belongs, have been synthesized through various artificial paths . The preparation of thiazoles has been a focus of medicinal chemists due to their notable pharmacological actions .Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is 1S/C5H6BrNO2S/c1-9-5-4 (6)3 (2-8)10-7-5/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a powder that is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Polythiophene Synthesis : (4-Bromo-3-methoxythiophene) serves as a monomer for polythiophene synthesis. Researchers have investigated its autopolymerization reaction, analyzing gas, liquid, and solid states using techniques like UV-Vis, ESR, GC/MS, NMR, and FT-IR spectroscopy . Understanding the reaction mechanism aids in designing novel monomers.

- Drug Design : Thiazole derivatives, including (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol, have potential pharmaceutical applications. Researchers explore their antimicrobial, antiretroviral, antifungal, anticancer, and other biological activities .

- ALK Inhibitors : 4-Bromo-2-methoxyaniline, derived from this compound, is used in synthesizing potent anaplastic lymphoma kinase (ALK) inhibitors .

- Plant Hormones : Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Understanding related compounds like (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol contributes to plant science .

Polymer Chemistry and Materials Science

Medicinal Chemistry

Organic Synthesis

Agrochemicals and Crop Science

Zukünftige Richtungen

Thiazoles, including “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They have been used in the preparation of various drugs and biologically active agents . Therefore, future research may focus on exploring the potential applications of “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” in medicinal chemistry.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole derivatives are generally known for their stability and bioavailability .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Eigenschaften

IUPAC Name |

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFXLRLRGTZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B2370477.png)

![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)

![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)